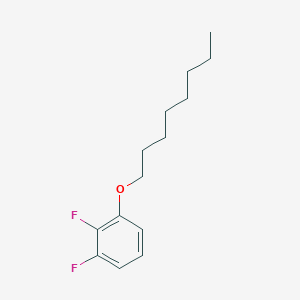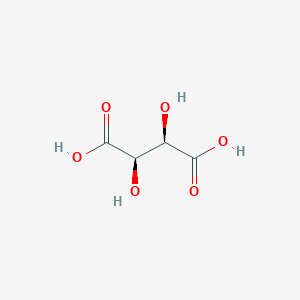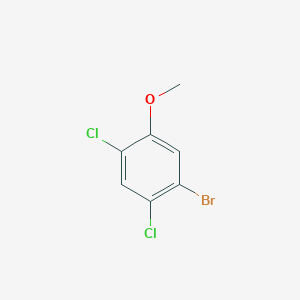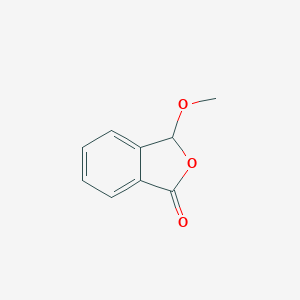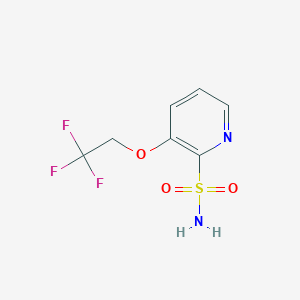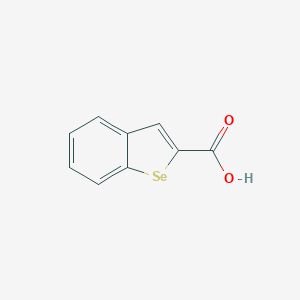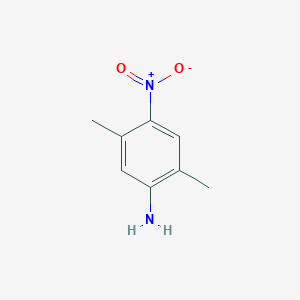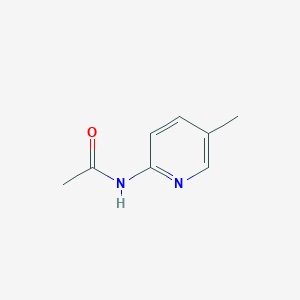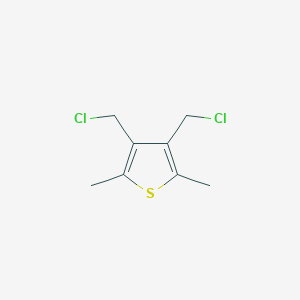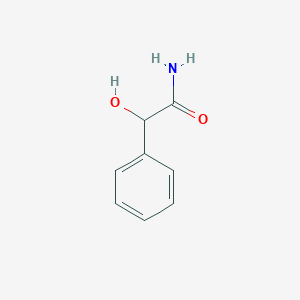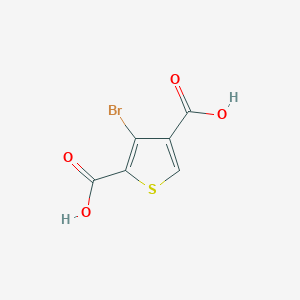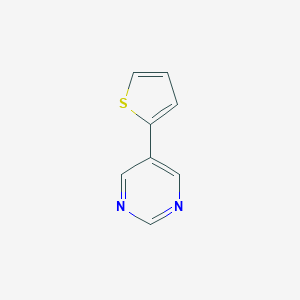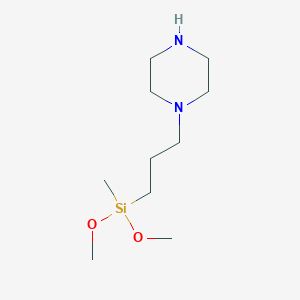
3-Piperazinopropylmethyldimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
3-Piperazinopropylmethyldimethoxysilane, also known as SiSiB® PC1412, is a bifunctional organosilane possessing two reactive groups: a dimethoxysilane group and a piperazinopropyl group . The primary targets of this compound are inorganic materials and organic polymers .
Mode of Action
The dual nature of its reactivity allows 3-Piperazinopropylmethyldimethoxysilane to bind chemically to both inorganic materials and organic polymers . This interaction results in the compound functioning as an adhesion promoter, surface modifier, and as a reactant for product modification .
Pharmacokinetics
The compound’s hydrolytic sensitivity suggests it reacts slowly with moisture/water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3-Piperazinopropylmethyldimethoxysilane’s action are largely dependent on its role as an adhesion promoter and surface modifier . By chemically binding to inorganic materials and organic polymers, the compound can modify the properties of these materials, potentially enhancing their performance in various applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Piperazinopropylmethyldimethoxysilane. For instance, the compound’s hydrolytic sensitivity indicates that its reactivity and stability may be affected by the presence of moisture or water . Additionally, the compound’s efficacy as an adhesion promoter and surface modifier may be influenced by the specific properties of the inorganic materials and organic polymers it interacts with .
properties
IUPAC Name |
dimethoxy-methyl-(3-piperazin-1-ylpropyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2Si/c1-13-15(3,14-2)10-4-7-12-8-5-11-6-9-12/h11H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLDFURRFMJGON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCN1CCNCC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazinopropylmethyldimethoxysilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

